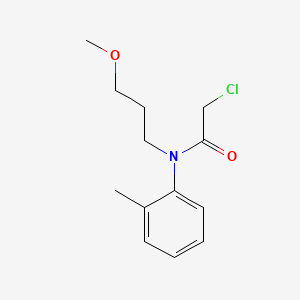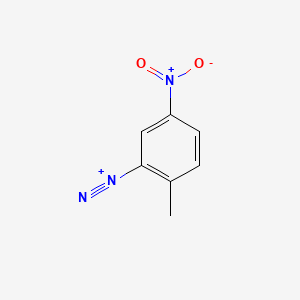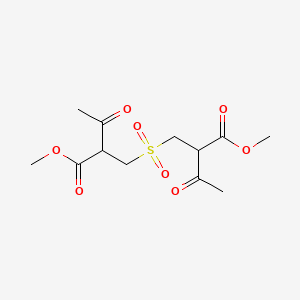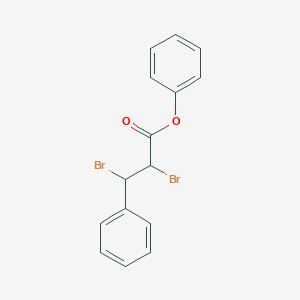
Phenyl 2,3-dibromo-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2,3-dibromo-3-phenylpropanoate is an organic compound with the molecular formula C12H10Br2O2. It is a derivative of propanoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by bromine atoms, and the carboxyl group is esterified with a phenyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl 2,3-dibromo-3-phenylpropanoate can be synthesized through the bromination of cinnamic acid. The reaction involves the addition of bromine to the double bond of cinnamic acid in the presence of a solvent like dichloromethane. The reaction is relatively fast and can be completed within 30 minutes at room temperature. The product is then isolated by filtration and purified by washing with cold dichloromethane .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Phenyl 2,3-dibromo-3-phenylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 2,3-diphenylpropanoate.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of hydroxyl derivatives.
Reduction: Formation of 2,3-diphenylpropanoate.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Phenyl 2,3-dibromo-3-phenylpropanoate is used in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and is used in studying reaction mechanisms.
Biology: It is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Phenyl 2,3-dibromo-3-phenylpropanoate involves its interaction with various molecular targets. The bromine atoms in the compound make it highly reactive, allowing it to participate in different chemical reactions. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their structure and function. This reactivity is exploited in biochemical assays and drug development .
Comparison with Similar Compounds
Phenyl 2,3-dibromo-3-phenylpropanoate can be compared with other similar compounds, such as:
2,3-Dichloro-3-phenylpropanoic acid: Similar structure but with chlorine atoms instead of bromine.
2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid: Similar structure with an additional methoxy group.
Methyl 2,3-dibromo-3-phenylpropanoate: Similar structure but with a methyl ester group instead of a phenyl ester group
Uniqueness: The presence of bromine atoms in this compound makes it more reactive compared to its chloro and methoxy derivatives. This reactivity is beneficial in various chemical reactions and applications, making it a valuable compound in scientific research.
Properties
CAS No. |
40326-95-2 |
|---|---|
Molecular Formula |
C15H12Br2O2 |
Molecular Weight |
384.06 g/mol |
IUPAC Name |
phenyl 2,3-dibromo-3-phenylpropanoate |
InChI |
InChI=1S/C15H12Br2O2/c16-13(11-7-3-1-4-8-11)14(17)15(18)19-12-9-5-2-6-10-12/h1-10,13-14H |
InChI Key |
ZAXQJVJMPQUZSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)OC2=CC=CC=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


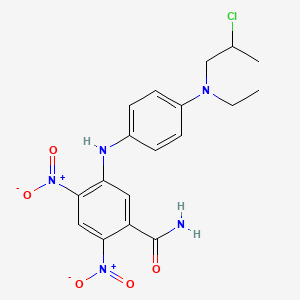
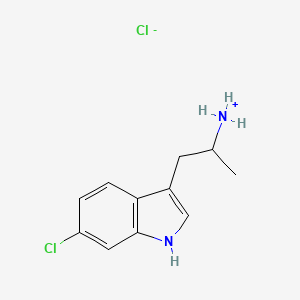


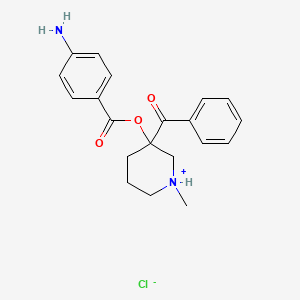
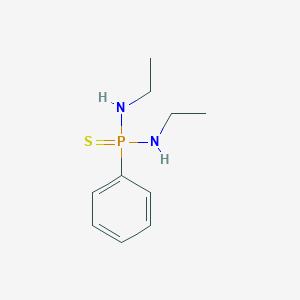

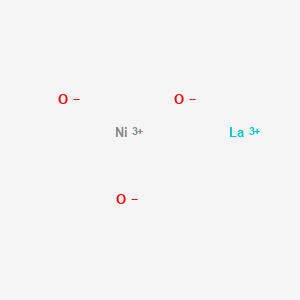
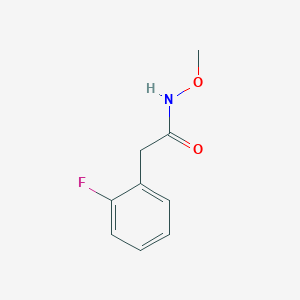
![Carbamic acid, [[[(cyclohexylamino)carbonyl]imino](dimethylamino)methyl]methyl-, ethyl ester](/img/structure/B13748313.png)
